(3-Bromopyridin-2-YL)methanamine
Overview
Description
“(3-Bromopyridin-2-YL)methanamine” is a chemical compound with the molecular formula C6H7BrN2 . It is mainly used as an intermediate in the synthesis of other compounds.
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular weight of “(3-Bromopyridin-2-YL)methanamine” is 187.04 g/mol . The InChI code is 1S/C6H7BrN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H .Chemical Reactions Analysis
The compound has been involved in chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions were mild and metal-free .Scientific Research Applications
Application 1: Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Summary of the Application: “(3-Bromopyridin-2-YL)methanamine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds have significant biological and therapeutic value, and are found in many pharmaceutical molecules .
- Methods of Application or Experimental Procedures: N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds can be further transferred to other skeletons .
Application 2: Synthesis of Various Compounds
- Summary of the Application: “(3-Bromopyridin-2-YL)methanamine” has been used as an intermediate in the synthesis of various compounds used in pharmaceuticals, agrochemicals, and material science.
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific compound being synthesized. Typically, “(3-Bromopyridin-2-YL)methanamine” would be reacted with other reagents under controlled conditions to form the desired compound.
- Results or Outcomes: The outcomes of these syntheses are the various compounds that have applications in pharmaceuticals, agrochemicals, and material science.
Application 3: Ligand in Coordination Chemistry and Catalysis
- Summary of the Application: “(3-Bromopyridin-2-YL)methanamine” has also been used as a ligand in coordination chemistry and catalysis.
- Methods of Application or Experimental Procedures: In coordination chemistry, “(3-Bromopyridin-2-YL)methanamine” can act as a ligand, binding to a central metal atom to form a coordination complex. In catalysis, it may be used to influence the rate of chemical reactions.
- Results or Outcomes: The outcomes of these applications can vary greatly depending on the specific reaction or process being catalyzed.
Application 4: Intermediate in the Synthesis of Various Compounds
- Summary of the Application: “(3-Bromopyridin-2-YL)methanamine” is used as an intermediate in the synthesis of various compounds used in pharmaceuticals, agrochemicals, and material science.
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific compound being synthesized. Typically, “(3-Bromopyridin-2-YL)methanamine” would be reacted with other reagents under controlled conditions to form the desired compound.
- Results or Outcomes: The outcomes of these syntheses are the various compounds that have applications in pharmaceuticals, agrochemicals, and material science.
Application 5: Ligand in Coordination Chemistry and Catalysis
- Summary of the Application: “(3-Bromopyridin-2-YL)methanamine” has also been used as a ligand in coordination chemistry and catalysis.
- Methods of Application or Experimental Procedures: In coordination chemistry, “(3-Bromopyridin-2-YL)methanamine” can act as a ligand, binding to a central metal atom to form a coordination complex. In catalysis, it may be used to influence the rate of chemical reactions.
- Results or Outcomes: The outcomes of these applications can vary greatly depending on the specific reaction or process being catalyzed.
Safety And Hazards
properties
IUPAC Name |
(3-bromopyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKGQOKUPVXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopyridin-2-YL)methanamine | |
CAS RN |
1053053-92-1 | |
Record name | (3-bromopyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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